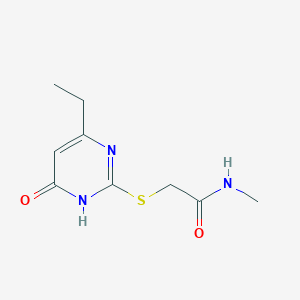

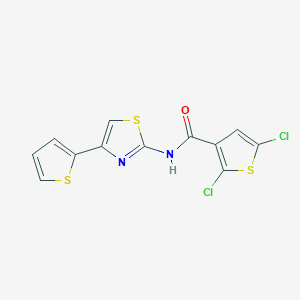

2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-methylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-methylacetamide” is a chemical compound with a molecular weight of 214.24 . The IUPAC name for this compound is [(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetic acid .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with aliphatic amines to give the corresponding acetamides . The reactions were carried out in ethanol in the presence of sodium ethoxide .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2O3S/c1-2-5-3-6(11)10-8(9-5)14-4-7(12)13/h3H,2,4H2,1H3,(H,12,13)(H,9,10,11) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

The compound has been found to react with various amines and hydrazine hydrate . For example, when it reacts with hydrazine hydrate, it produces 2-hydrazinyl-6-methylpyrimidin-4(3H)-one . When it reacts with aniline, it results in the formation of 2-anilinopyrimidine .Physical and Chemical Properties Analysis

The compound is a solid substance . It has a molecular weight of 214.24 .科学的研究の応用

Antitumor Agents

A significant application of compounds related to 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-methylacetamide is in the development of antitumor agents. For instance, research on pyrimidine derivatives, such as the synthesis of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines, has shown potential in inhibiting both thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds have demonstrated significant activity against tumor cells in culture, suggesting their potential as antitumor agents (Gangjee et al., 2009).

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. For example, the synthesis of novel chromone-pyrimidine coupled derivatives, which are related to the chemical structure of interest, has shown promising antimicrobial activity. These derivatives have been tested against various bacterial and fungal strains, revealing their potential as antimicrobial agents (Tiwari et al., 2018).

Inhibitors of Enzymatic Activity

Pyrimidine derivatives have been investigated for their role as inhibitors of enzymatic activity, particularly in targeting enzymes like DHFR and TS. These enzymes are critical in the synthesis of DNA and RNA, making these compounds potential candidates for therapeutic applications, including cancer treatment and the management of microbial infections (Gangjee et al., 2005).

Synthesis and Structural Studies

Research has also been conducted on the synthesis and structural analysis of similar compounds. Understanding the crystal structures and molecular conformations of these compounds is crucial for designing drugs with specific targets and activities. For instance, studies on the crystal structures of related pyrimidin-2-yl compounds provide insights into their potential interactions with biological targets (Subasri et al., 2016).

Neuroprotective Effects

Further research has explored the neuroprotective effects of related compounds. For example, certain pyrimidine derivatives have shown anti-inflammatory properties in microglial cells, suggesting their potential use in treating neurodegenerative diseases related to neuroinflammation (Kwon et al., 2012).

Safety and Hazards

The compound should be handled with care. It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . It should not be allowed to come into contact with air or water due to the risk of violent reaction and possible flash fire . The compound should be stored under inert gas and protected from moisture .

特性

IUPAC Name |

2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2S/c1-3-6-4-7(13)12-9(11-6)15-5-8(14)10-2/h4H,3,5H2,1-2H3,(H,10,14)(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBZNAQGISEAQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=N1)SCC(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol](/img/structure/B2655227.png)

![3,5-dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2655230.png)

![3-Methyl-1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B2655233.png)

![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2655236.png)

![2-[[1-(5-Chloro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2655238.png)

![(Z)-2-bromo-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2655239.png)

![7-[(4-Methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2655248.png)